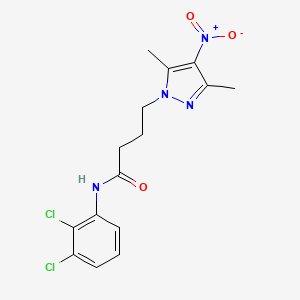
N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, also known as CMNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Specifically, N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. Additionally, N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has a range of biochemical and physiological effects that make it a promising candidate for further investigation. In addition to its anti-inflammatory and analgesic effects, N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have antitumor, anticonvulsant, and antidiabetic effects. Additionally, N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is relatively easy to synthesize, making it a cost-effective option for research purposes. However, one limitation of N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many future directions for research on N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. One area of focus could be on further investigating its potential as a cancer treatment, including in vivo studies to assess its efficacy and safety. Additionally, further research could be done to explore the mechanisms of action of N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, which could provide insight into its potential therapeutic applications. Finally, research could be done to explore the potential of N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide in combination with other drugs or therapies, which could enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of cancer treatment. N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation as a cancer treatment. Additionally, N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-8-3-4-10(6-11(8)14)15-13(19)7-17-9(2)5-12(16-17)18(20)21/h3-6H,7H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMARNSSVLVUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[butyl(methyl)amino]methyl}phenol](/img/structure/B3747375.png)


![3-{4-[chloro(difluoro)methoxy]phenyl}quinazolin-4(3H)-one](/img/structure/B3747413.png)

![5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B3747420.png)
![7-methoxy-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B3747427.png)
![3-{[(3-fluorophenyl)amino]carbonyl}pyrazine-2-carboxylic acid](/img/structure/B3747433.png)

![6-ethyl-8-isopropyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3747440.png)
![ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B3747453.png)


![1-(2-fluorobenzyl)-3-nitro-5-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1H-1,2,4-triazole](/img/structure/B3747470.png)